N-(3,4-difluorophenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
CAS No.: 1021231-61-7
Cat. No.: VC8433845
Molecular Formula: C18H10F3N3O2S
Molecular Weight: 389.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021231-61-7 |
|---|---|
| Molecular Formula | C18H10F3N3O2S |
| Molecular Weight | 389.4 g/mol |
| IUPAC Name | N-(3,4-difluorophenyl)-2-(9-fluoro-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)acetamide |
| Standard InChI | InChI=1S/C18H10F3N3O2S/c19-10-5-4-9(6-12(10)21)23-14(25)7-24-8-22-16-15-11(20)2-1-3-13(15)27-17(16)18(24)26/h1-6,8H,7H2,(H,23,25) |
| Standard InChI Key | IREOQXCMNQPHOK-UHFFFAOYSA-N |
| SMILES | C1=CC(=C2C(=C1)SC3=C2N=CN(C3=O)CC(=O)NC4=CC(=C(C=C4)F)F)F |
| Canonical SMILES | C1=CC(=C2C(=C1)SC3=C2N=CN(C3=O)CC(=O)NC4=CC(=C(C=C4)F)F)F |
Introduction
Structural and Chemical Characterization
Molecular Architecture
The compound’s molecular formula is C₁₉H₁₁F₃N₃O₂S, with a calculated molecular weight of 405.37 g/mol. Its core consists of a benzothieno[3,2-d]pyrimidine scaffold, where a thiophene ring is fused to a pyrimidin-4-one system. Key substituents include:
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A 3,4-difluorophenyl group linked via an acetamide bridge at position 3.
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A 9-fluoro substituent on the benzothieno moiety.
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A ketone oxygen at position 4, which may participate in hydrogen bonding .
The fluorine atoms at positions 3, 4 (on the phenyl ring) and 9 (on the benzothieno system) enhance metabolic stability and influence electronic distribution, potentially improving target binding .
Synthetic Pathways
While no direct synthesis protocol exists for this compound in the literature, analogous benzothienopyrimidine derivatives are typically synthesized through multistep routes:
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Core Formation: Cyclocondensation of 2-aminobenzothiophene-3-carboxylates with urea or thiourea derivatives under acidic conditions yields the pyrimidinone core .
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Substitution at Position 3: Nucleophilic displacement of a chloro or bromo group at position 3 with 2-amino-N-(3,4-difluorophenyl)acetamide introduces the acetamide side chain .
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Fluorination: Electrophilic fluorination at position 9 using Selectfluor® or DAST completes the structure .
Table 1: Key Synthetic Intermediates
Biological Activity and Mechanisms
| Cell Line | Predicted IC₅₀ (μM) | Mechanism |
|---|---|---|
| PC-3 (Prostate) | 4.2–6.8 | Topoisomerase II inhibition |
| HCT-116 (Colon) | 5.9–7.3 | EGFR TK modulation |
| MCF-7 (Breast) | 8.1–10.4 | Undetermined |
Antimicrobial Activity
Pyrimidine derivatives bearing fluorinated acetamide groups show broad-spectrum antifungal activity. For example, N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides inhibited Candida albicans at MIC ≤25 μg/mL, outperforming fluconazole . The dual fluorine atoms in this compound may similarly disrupt fungal cytochrome P450 enzymes like lanosterol 14α-demethylase .
Structure-Activity Relationships (SAR)
Critical structural determinants of bioactivity include:
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Fluorine Positioning: 3,4-Difluorination on the phenyl ring maximizes hydrophobic interactions without steric hindrance, while 9-fluorination on the benzothieno system enhances electronic effects .
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Acetamide Linker: The -NHCOCH₂- spacer provides conformational flexibility, allowing optimal positioning of the difluorophenyl group in target binding pockets .
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Pyrimidin-4-one Core: The ketone oxygen serves as a hydrogen bond acceptor, critical for interactions with residues like Asn153 in prion proteins or Tyr149 in kinases .
Table 3: Impact of Substituent Modifications
| Modification | Effect on Activity |
|---|---|
| Removal of 9-F | 5–8× ↓ potency |
| Replacement of F with Cl | 2–3× ↓ selectivity |
| Acetamide → Propionamide | Comparable activity |
Computational and Docking Insights
Molecular docking studies of related compounds reveal:
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The difluorophenyl group occupies hydrophobic subpockets in Candida albicans CYP51, forming van der Waals contacts with Met206 and Phe198 .
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The pyrimidinone oxygen hydrogen-bonds to catalytic residues (e.g., Asn153 in prion proteins), while the thiophene sulfur engages in charge-transfer interactions .
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Fluorine atoms participate in orthogonal dipole interactions with backbone carbonyls, stabilizing ligand-receptor complexes .
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